1-Bromo-2-butoxynaphthalene

Catalog No.
S8146325
CAS No.
M.F
C14H15BrO
M. Wt
279.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-butoxynaphthalene

Product Name

1-Bromo-2-butoxynaphthalene

IUPAC Name

1-bromo-2-butoxynaphthalene

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

InChI

InChI=1S/C14H15BrO/c1-2-3-10-16-13-9-8-11-6-4-5-7-12(11)14(13)15/h4-9H,2-3,10H2,1H3

InChI Key

AYJCJPHRTNIEQD-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)Br

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)Br

1-Bromo-2-butoxynaphthalene is an organic compound characterized by its structure, which includes a bromine atom attached to a naphthalene ring substituted with a butoxy group. This compound can be synthesized through nucleophilic substitution reactions, specifically the Williamson Ether Synthesis, where 2-naphthol reacts with 1-bromobutane. The resulting product is notable for its application as a flavoring agent in the food industry, imparting fruity notes reminiscent of raspberry and strawberry flavors .

The primary reaction involving 1-bromo-2-butoxynaphthalene is the nucleophilic substitution reaction:

  • Formation of Nucleophile: 2-Naphthol is deprotonated using sodium hydroxide to form the naphthoxide ion.
  • Nucleophilic Substitution: The naphthoxide ion then undergoes an SN2S_N2 reaction with 1-bromobutane, resulting in the formation of 2-butoxynaphthalene and sodium bromide as a byproduct.

The general reaction can be summarized as follows:

2 Naphthol+NaOHNaphthoxide+H2O\text{2 Naphthol}+\text{NaOH}\rightarrow \text{Naphthoxide}+\text{H}_2\text{O}
Naphthoxide+1 Bromobutane2 Butoxynaphthalene+NaBr\text{Naphthoxide}+\text{1 Bromobutane}\rightarrow \text{2 Butoxynaphthalene}+\text{NaBr}

The synthesis of 1-bromo-2-butoxynaphthalene typically involves the following steps:

  • Preparation of Nucleophile: Dissolve 2-naphthol in ethanol and add sodium hydroxide to generate the naphthoxide ion.
  • Addition of Electrophile: Introduce 1-bromobutane to the reaction mixture and heat under reflux for approximately 30-50 minutes.
  • Isolation: After cooling, the product can be precipitated out using ice water and collected via vacuum filtration.

This method efficiently produces the desired ether compound with good yields

3
.

Interaction studies involving 1-bromo-2-butoxynaphthalene primarily focus on its reactivity with various nucleophiles and electrophiles. The compound's behavior in nucleophilic substitution reactions has been documented, showcasing its potential as a versatile building block in organic synthesis .

While direct interaction studies on this specific compound are sparse, its structural analogs have been investigated for their interactions with biological targets and their roles in medicinal chemistry.

Several compounds share structural similarities with 1-bromo-2-butoxynaphthalene. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2-ButoxynaphthaleneEtherLacks bromine; used widely as a flavoring agent.
1-Bromo-2-methoxynaphthaleneEtherContains a methoxy group instead of butoxy; different solubility properties.
1-IodobutaneAlkyl HalideUsed in similar reactions but may have different reactivity due to iodine's larger size and better leaving group ability.
1-BromonaphthaleneHalogenated NaphthaleneLacks alkoxy substitution; serves as a precursor for various naphthalene derivatives.

Uniqueness

The uniqueness of 1-bromo-2-butoxynaphthalene lies in its specific combination of a bromine atom and a butoxy group attached to the naphthalene ring, which influences its reactivity and applications compared to other similar compounds. Its role as a flavoring agent further distinguishes it from purely synthetic intermediates.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

278.03063 g/mol

Monoisotopic Mass

278.03063 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-02-18

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